molecular formula C8H9BrN2O B6166527 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine CAS No. 1003023-56-0

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

货号 B6166527
CAS 编号: 1003023-56-0
分子量: 229.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a synthetic compound belonging to the pyrido[2,3-e][1,4]oxazepine family of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a fused five-membered ring structure. 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.

科学研究应用

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain bacteria. In materials science, it has been studied for its potential applications in the production of organic electronic materials. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as well as for its potential to interact with certain proteins.

作用机制

The exact mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins or enzymes and preventing them from functioning properly. In addition, 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been shown to interact with certain DNA sequences, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine are not yet fully understood. However, the compound has been shown to interact with certain proteins and enzymes, as well as certain DNA sequences. In addition, it has been shown to inhibit the growth of certain bacteria, as well as to inhibit the growth of certain cancer cells.

实验室实验的优点和局限性

The advantages of using 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine in laboratory experiments include its low cost and relative ease of synthesis. In addition, the compound is highly stable and can be stored for extended periods of time without significant degradation. The main limitation of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is its lack of specificity, as it can interact with a variety of proteins and enzymes.

未来方向

Future research on 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine should focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research should be conducted to explore the compound’s potential to interact with certain DNA sequences and its potential to inhibit the growth of certain bacteria and cancer cells. Furthermore, future research should focus on optimizing the synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine and exploring its potential as an enzyme inhibitor. Finally, further research should be conducted to explore the compound’s potential to interact with other molecules and its potential to be used in the production of organic electronic materials.

合成方法

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can be synthesized using a variety of methods, including a Grubbs reaction, a Suzuki-Miyaura reaction, and a Buchwald-Hartwig coupling reaction. In the Grubbs reaction, a bromo-substituted pyridine is reacted with an alkyl halide in the presence of a ruthenium catalyst to produce 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine. The Suzuki-Miyaura reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product. Finally, the Buchwald-Hartwig coupling reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves the conversion of a pyridine derivative to the desired oxazepine compound through a series of reactions.", "Starting Materials": [ "2-bromo-3-nitropyridine", "ethyl 2-aminooxazole-4-carboxylate", "sodium hydride", "ethyl iodide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-3-nitropyridine with sodium hydride in ethanol to yield 2-bromo-3-aminopyridine", "Step 2: Cyclization of 2-bromo-3-aminopyridine with ethyl 2-aminooxazole-4-carboxylate in acetic anhydride and sodium acetate to form 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine", "Step 3: Treatment of 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine with hydrochloric acid to form 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] }

CAS 编号

1003023-56-0

分子式

C8H9BrN2O

分子量

229.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。